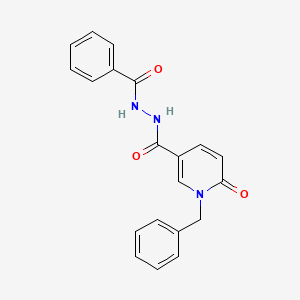

N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

CAS No.: 1040662-23-4

Cat. No.: VC5917913

Molecular Formula: C20H17N3O3

Molecular Weight: 347.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040662-23-4 |

|---|---|

| Molecular Formula | C20H17N3O3 |

| Molecular Weight | 347.374 |

| IUPAC Name | N'-benzoyl-1-benzyl-6-oxopyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C20H17N3O3/c24-18-12-11-17(14-23(18)13-15-7-3-1-4-8-15)20(26)22-21-19(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,21,25)(H,22,26) |

| Standard InChI Key | QHJFNEBADUCVMT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3 |

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure integrates three critical components:

-

1-Benzyl-6-oxo-1,6-dihydropyridine core: A partially saturated pyridine ring with a ketone group at position 6 and a benzyl group attached to the nitrogen at position 1. This core is known for its electron-deficient nature, facilitating nucleophilic aromatic substitutions.

-

Carbohydrazide functional group: Positioned at carbon 3 of the pyridine ring, this group (–CONHNH–) serves as a bridge connecting the dihydropyridine core to the benzoyl substituent.

-

N'-Benzoyl substituent: A benzene ring linked via a carbonyl group to the terminal nitrogen of the carbohydrazide moiety, introducing steric bulk and hydrophobic interactions.

The molecular formula is hypothesized to be C₂₀H₁₈N₃O₃ based on structural analogs, with a molecular weight of approximately 356.38 g/mol.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves a multi-step approach:

-

Formation of the dihydropyridine core:

-

Condensation of ethyl acetoacetate with benzylamine under acidic conditions yields 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

-

-

Hydrazide formation:

-

Hydrolysis of the ester group to a carboxylic acid, followed by reaction with hydrazine hydrate, produces the carbohydrazide intermediate.

-

-

Benzoylation:

-

Acylation of the terminal hydrazide nitrogen with benzoyl chloride in the presence of a base (e.g., triethylamine) completes the synthesis.

-

Optimization Considerations:

-

Solvent choice (e.g., dimethylformamide enhances acylation efficiency).

-

Temperature control (reflux conditions for hydrazide formation, room temperature for benzoylation).

-

Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures.

Analytical Characterization

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.5 ppm (benzyl CH₂), and δ 10.1 ppm (hydrazide NH).

-

¹³C NMR: Peaks corresponding to the carbonyl groups (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 356.38 (M⁺) with fragmentation patterns confirming the benzoyl and benzyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Stretching vibrations at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), and 1600 cm⁻¹ (C=N).

-

Biological Activity and Applications

Comparative Analysis of Analogous Compounds

| Compound Name | Core Structure | Substituents | Biological Activity |

|---|---|---|---|

| N'-Benzoyl target compound | Dihydropyridine | Benzyl, benzoyl | Under investigation |

| 1-Benzyl-6-oxo derivative | Dihydropyridine | 3,4-Dimethylbenzoyl | Antimicrobial |

| N'-(2-Chlorobenzylidene) | Pyridazine | Chlorobenzylidene | Anticancer |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize bioactivity.

-

In Vivo Toxicity Profiling: Assessing pharmacokinetics and safety in model organisms.

-

Computational Modeling: Docking studies to predict target proteins and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume